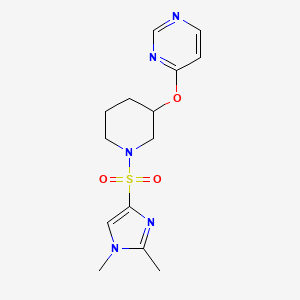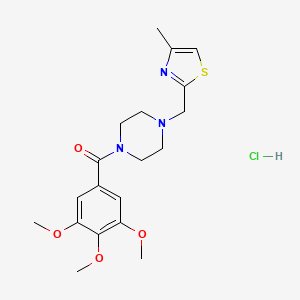
Pomalidomide-PEG3-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-PEG3-azide is a compound that combines pomalidomide, a well-known immunomodulatory agent, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The presence of the azide group allows for click chemistry reactions, making it a versatile building block for various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG3-azide typically involves the following steps:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.
Attachment of PEG Linker: The PEG linker is attached to pomalidomide through a series of reactions involving the activation of the carboxyl group on pomalidomide and subsequent coupling with the PEG linker.
Introduction of Azide Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis platforms and parallel synthesis techniques to generate PROTAC libraries with variations in crosslinker length, composition, and E3 ligase ligand .
Types of Reactions:
Click Chemistry: this compound undergoes click chemistry reactions, particularly azide-alkyne cycloaddition, to form stable triazole linkages.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: This reaction typically requires a copper catalyst and is performed under mild conditions, often at room temperature.
Nucleophilic Substitution: Sodium azide is commonly used as the nucleophile in substitution reactions.
Major Products Formed:
Triazole Derivatives: Formed through click chemistry reactions.
Substituted Azides: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Pomalidomide-PEG3-azide has a wide range of applications in scientific research:
Wirkmechanismus
Pomalidomide-PEG3-azide exerts its effects through the following mechanisms:
Targeted Protein Degradation: The compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Molecular Targets and Pathways: The primary molecular target is the CRBN protein, which is part of the E3 ubiquitin ligase complex.
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-PEG2-azide: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG4-azide: Similar structure but with a longer PEG linker.
Pomalidomide-PEG5-azide: Similar structure but with an even longer PEG linker.
Uniqueness: Pomalidomide-PEG3-azide is unique due to its optimal PEG linker length, which provides a balance between solubility and flexibility, making it highly effective for use in PROTAC technology .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O8/c22-26-23-6-7-33-8-9-34-10-11-35-12-17(29)24-14-3-1-2-13-18(14)21(32)27(20(13)31)15-4-5-16(28)25-19(15)30/h1-3,15H,4-12H2,(H,24,29)(H,25,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTLUBRCOXPZLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-isopropylureido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2596591.png)

![Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2596593.png)
![1-((1-(2-methylbenzyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2596594.png)


![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide](/img/structure/B2596598.png)

![N-(1-hydroxy-2-methylpropan-2-yl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}butanamide](/img/structure/B2596601.png)
![5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2596602.png)
![1-(1-benzothiophen-3-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol](/img/structure/B2596603.png)

